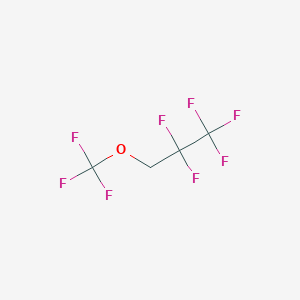

1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane is a fluorinated organic compound with the molecular formula C4H2F8O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various industrial and scientific applications due to its stability and reactivity.

Méthodes De Préparation

The synthesis of 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane typically involves fluorination reactions. One common method is the reaction of a suitable precursor with elemental fluorine or a fluorinating agent under controlled conditions. Industrial production methods often involve the use of specialized equipment to handle the highly reactive fluorine gas and to ensure the safety and efficiency of the process .

Analyse Des Réactions Chimiques

1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more fluorine atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or acids, while substitution reactions can produce a wide range of derivatives.

Applications De Recherche Scientifique

1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound is used in studies involving fluorinated biomolecules and their interactions.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants

Mécanisme D'action

The mechanism by which 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The high electronegativity of fluorine atoms can influence the compound’s binding affinity and reactivity. Pathways involved in its action include fluorination of organic substrates and modulation of biochemical processes .

Comparaison Avec Des Composés Similaires

1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane can be compared with other fluorinated compounds such as:

1,1,2,2,3-Pentafluoropropane: Similar in structure but with different fluorination patterns, leading to distinct chemical properties.

1,1,1,2,2,3,3-Heptafluoro-3-(trifluoromethoxy)propane: A more heavily fluorinated compound with unique reactivity and applications.

The uniqueness of this compound lies in its specific fluorination pattern, which imparts a balance of stability and reactivity, making it suitable for a wide range of applications.

Activité Biologique

1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane (CAS Number: 171182-94-8) is a fluorinated compound belonging to the class of hydrofluoroethers. Its unique structure, characterized by five fluorine atoms and a trifluoromethoxy group, imparts distinctive chemical properties that have made it a subject of interest in various fields including chemistry and biology. This article aims to explore its biological activity, mechanisms of action, potential applications, and relevant case studies.

- Molecular Formula: C₅H₃F₉O

- Molecular Weight: 250.0623 g/mol

- Boiling Point: Approximately 35-36 °C

- Density: 1.53 g/cm³

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The high electronegativity of fluorine influences its binding affinity and reactivity. It is hypothesized that the compound may modulate biochemical processes through:

- Fluorination of Organic Substrates: The presence of fluorine can enhance the stability and reactivity of biomolecules.

- Interference with Enzyme Function: Potential inhibition or activation of enzyme pathways due to structural mimicry or binding interactions.

Research Studies

Several studies have investigated the biological implications of fluorinated compounds similar to this compound:

- Fluorinated Biomolecules: Research indicates that fluorinated compounds can alter the pharmacokinetics and pharmacodynamics of drugs. For instance, they can enhance metabolic stability and bioavailability in pharmaceutical applications.

- Environmental Impact Studies: As part of the broader category of perfluoroalkyl substances (PFAS), studies have shown associations between PFAS exposure and various health impacts such as altered immune function and reproductive toxicity .

Case Studies

A few notable case studies highlight the biological activity of fluorinated compounds:

-

Case Study 1: Enzyme Inhibition

A study demonstrated that certain fluorinated ethers can inhibit specific enzymes involved in metabolic pathways. The inhibition was linked to the structural similarity between the fluorinated compound and natural substrates. -

Case Study 2: Toxicological Assessment

Research on PFAS has revealed long-term accumulation in mammalian tissues leading to potential toxic effects. While specific data on this compound is limited, it shares structural characteristics with other PFAS compounds known for their persistence in biological systems .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound in relation to other fluorinated compounds, a comparative analysis is useful:

| Compound Name | Structure | Key Properties | Applications |

|---|---|---|---|

| This compound | C₅H₃F₉O | High stability; low toxicity | Refrigerants; specialty chemicals |

| 1,1,2,2,3-Pentafluoropropane | C₅H₈F₅ | Moderate reactivity; versatile | Aerosol propellants; solvents |

| 1,1,1,2,2,3,3-Heptafluoro-3-(trifluoromethoxy)propane | C₇H₈F₇O | Enhanced reactivity; higher boiling point | Fire suppressants; industrial applications |

Propriétés

IUPAC Name |

1,1,1,2,2-pentafluoro-3-(trifluoromethoxy)propane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8O/c5-2(6,3(7,8)9)1-13-4(10,11)12/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUYYFGAIBTTIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379770 |

Source

|

| Record name | 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171182-94-8 |

Source

|

| Record name | 1,1,1,2,2-Pentafluoro-3-(trifluoromethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.